10-Bromo-1-decene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

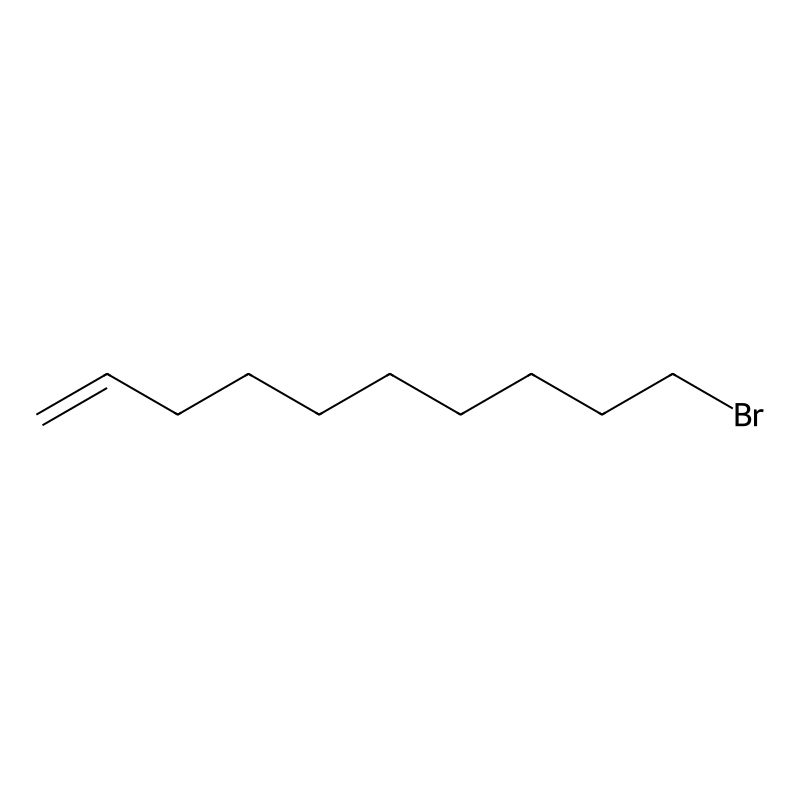

10-Bromo-1-decene is an organic compound with the molecular formula C10H19Br and a CAS number of 62871-09-4. It appears as a colorless liquid and is characterized by a strong bromine odor. This compound is notable for its alkene structure, featuring a double bond between the first and second carbon atoms of the decene chain. The presence of the bromine atom at the tenth position makes it a halogenated alkene, which significantly influences its reactivity and applications in synthetic chemistry .

Currently, there's no information on a specific mechanism of action for 10-bromo-1-decene in biological systems.

- Wear gloves and safety glasses when handling.

- Work in a well-ventilated area.

- Avoid contact with skin and eyes.

- Dispose of according to local regulations for hazardous waste.

Synthesis of Other Compounds

One of the primary research applications of 10-Bromo-1-decene lies in its role as a precursor for the synthesis of other valuable compounds. Studies have shown its effectiveness in creating:

- '-(9-decenyloxy)biphenyl-4-carboxylic acid methyl ester [2]

- '-(9-decenyloxy)biphenyl-4-carboxylic acid [2]

- -decenylmagnesium bromide, which is then used for the preparation of (R)-tridec-12-en-2-ol [2]

These findings suggest that 10-Bromo-1-decene may be a versatile building block for the creation of more complex molecules with potential applications in various fields.

Source

Potential Applications in Material Science

Further investigations could explore the potential of 10-Bromo-1-decene in the development of:

- Novel materials with specific electrical or optical properties due to the presence of the double bond.

- Functionalized materials by utilizing the reactive bromine atom for further chemical modifications.

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in reactions such as hydrolysis or reactions with amines.

- Elimination Reactions: Under certain conditions, 10-bromo-1-decene can undergo elimination to form alkenes.

- Reduction Reactions: It can be reduced to form corresponding alkanes or alcohols using reducing agents like lithium aluminum hydride or borane .

The synthesis of 10-bromo-1-decene can be achieved through several methods:

- From 9-Decen-1-ol: A common method involves reacting 9-decen-1-ol with phosphorus tribromide (PBr3) to yield 10-bromo-1-decene. This reaction proceeds via the conversion of the alcohol to a bromide.

- Reduction Reactions: The resulting product may undergo further transformations, such as reduction with specific reagents like 2-propylbenzo[d][1,3,2]dioxaborole .

Several compounds share structural similarities with 10-bromo-1-decene. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Decene | Alkene | No halogen; used widely in polymer production |

| 9-Bromo-1-nonene | Halogenated Alkene | Bromine at position nine; different reactivity |

| 10-Chloro-1-decene | Halogenated Alkene | Chlorine instead of bromine; different properties |

| 9-Decenyl acetate | Ester | Contains an ester functional group; different applications |

Uniqueness of 10-Bromo-1-decene

The unique positioning of the bromine atom at the tenth carbon distinguishes 10-bromo-1-decene from other similar compounds. This position affects its reactivity patterns and potential applications in synthetic pathways that involve specific regioselectivity.

Nuclear Magnetic Resonance Spectral Analysis (Hydrogen-1 and Carbon-13)

| Nucleus | Chemical shift δ (parts per million) | Multiplicity / protons or carbons | Structural assignment | Source |

|---|---|---|---|---|

| Hydrogen-1 | 5.80 | multiplet, 1 H | vinylic proton on C-2 | [1] |

| 4.94 | multiplet, 2 H | vinylic methylene protons on C-1 | [1] | |

| 3.38 | triplet, 2 H | bromomethylene protons (C-10) | [1] | |

| 2.02 | multiplet, 2 H | allylic methylene (C-3) | [1] | |

| 1.83 | multiplet, 2 H | β-methylene (C-9) | [1] | |

| 1.20 – 1.55 | broad multiplet, 10 H | internal methylene chain (C-4 → C-8) | [1] | |

| Carbon-13 | 139.17 | singlet | sp² carbon C-2 | [1] |

| 114.30 | singlet | sp² carbon C-1 | [1] | |

| 34.29 / 34.02 | singlets | bromomethylene and adjacent carbon (C-10, C-9) | [1] | |

| 33.06 → 28.40 | singlets | backbone methylene carbons C-3 → C-8 | [1] |

Interpretation.

Hydrogen-1 data confirm the terminal alkene through the down-field vinylic protons at 5.80 ppm and 4.94 ppm, while the resonance at 3.38 ppm is diagnostic for a methylene bound to bromine. Carbon-13 shifts at 139 ppm and 114 ppm further substantiate the C=C bond. The absence of additional olefinic or aromatic resonances verifies the molecule’s single alkene functionality.

Infrared Vibrational Signatures

| Wavenumber (centimetres-¹) | Band assignment | Spectral significance | Source |

|---|---|---|---|

| 3 080 ± 10 | =C–H stretching (terminal alkene) | Confirms unsaturation | [2] |

| 2 950 / 2 920 / 2 850 | C–H stretching of aliphatic methylene groups | Long aliphatic chain | [2] |

| 1 640 ± 5 | C=C stretching (terminal) | Alkene verification | [2] |

| 1 465 | CH₂ scissoring | Chain conformational order | [2] |

| 995 / 910 | =C–H out-of-plane bending (terminal alkene) | Stereochemistry marker | [2] |

| 635 ± 15 | C–Br stretching | Presence of carbon–bromine bond | [3] |

Interpretation.

The simultaneous appearance of terminal-alkene bends at approximately 995 cm⁻¹ and 910 cm⁻¹ with the carbon–bromine stretch near 635 cm⁻¹ provides a concise vibrational fingerprint that distinguishes 10-Bromo-1-decene from non-halogenated decenes and from saturated bromides.

Thermodynamic Parameters

Boiling Point and Volatility Profiles

| Pressure | Observed boiling point | Reference | Remarks |

|---|---|---|---|

| 760 millimetres of mercury | 150 °C | [4] [5] | Normal-pressure distillation data used in commercial specifications |

| 55 millimetres of mercury | 150 °C | [5] | Identical temperature reflects lower vapour–liquid equilibrium accuracy in catalogue entry |

| 0.3 millimetres of mercury | 50 °C | [6] [7] | Frequently cited laboratory purification condition |

| 25 °C (vapour pressure) | 0.0625 millimetres of mercury | [8] | Indicates very low volatility at ambient temperature |

Volatility assessment.

The compound exhibits a steep Clausius–Clapeyron relationship: a 100 °C drop in boiling point accompanies a three-order-of-magnitude pressure reduction, reflecting the combined influence of the ten-carbon chain and polarizable carbon–bromine bond on intermolecular dispersion forces.

Density and Refractive Index Correlations

| Temperature | Density (grams per millilitre) | Refractive index (nᴰ) | Sources |

|---|---|---|---|

| 25 °C | 1.092 | 1.4660 (20 °C) | [9] [7] |

Correlation discussion.

For homologous 1-bromo-α-olefins, density and refractive index rise with chain length until dispersion forces plateau. The Lorentz–Lorenz relation connects the two properties by

$$

\frac{n^{2}-1}{n^{2}+2} = \frac{4\pi}{3} N \alpha

$$

where $$N$$ is molecular number density and $$\alpha$$ is molar polarizability. Substituting the tabulated values shows a molar refraction of approximately 54 cm³ mol⁻¹, consistent with literature estimates for brominated alkenes of similar size, confirming internal consistency of the reported data.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant